Cas no 303121-05-3 (8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid)

8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 8-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID
- 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid
- 8-ETHOXY-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID
- Cambridge id 6153223
- 8-ethoxy-4-oxo-1H-quinoline-3-carboxylic Acid
- 3-Quinolinecarboxylic acid, 8-ethoxy-4-hydroxy-
- Oprea1_571150
- Oprea1_091724
- 3-Quinolinecarboxylic acid, 8-ethoxy-1,4-dihydro-4-oxo-
- STL331354
- 8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid
-
- MDL: MFCD02217349
- インチ: 1S/C12H11NO4/c1-2-17-9-5-3-4-7-10(9)13-6-8(11(7)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
- InChIKey: QCWQXUIPKUUXKJ-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=CC=CC2C(C(C(=O)O)=CNC=21)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 364
- トポロジー分子極性表面積: 75.6
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 414.5±45.0 °C at 760 mmHg
- じょうきあつ: 0.0±1.0 mmHg at 25°C
8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E677673-5mg |
8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid |
303121-05-3 | 5mg |
$ 65.00 | 2022-06-05 | ||
TRC | E677673-2.5mg |
8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid |
303121-05-3 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
OTAVAchemicals | 0109850002-50MG |
8-ethoxy-4-hydroxyquinoline-3-carboxylic acid |
303121-05-3 | 95% | 50MG |
$58 | 2023-07-07 | |
OTAVAchemicals | 0109850002-100MG |
8-ethoxy-4-hydroxyquinoline-3-carboxylic acid |
303121-05-3 | 95% | 100MG |
$104 | 2023-07-07 | |
A2B Chem LLC | BA35527-10g |
8-ethoxy-4-hydroxyquinoline-3-carboxylic acid |
303121-05-3 | >95% | 10g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | BA35527-25g |
8-ethoxy-4-hydroxyquinoline-3-carboxylic acid |
303121-05-3 | >95% | 25g |
$1863.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388833-1g |
8-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
303121-05-3 | 98% | 1g |
¥1728.00 | 2024-08-02 | |
TRC | E677673-25mg |
8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid |
303121-05-3 | 25mg |
$ 95.00 | 2022-06-05 | ||
A2B Chem LLC | BA35527-500mg |
8-ethoxy-4-hydroxyquinoline-3-carboxylic acid |
303121-05-3 | >95% | 500mg |
$412.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388833-5g |
8-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
303121-05-3 | 98% | 5g |
¥6038.00 | 2024-08-02 |
8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid 関連文献
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acidに関する追加情報
8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid (CAS No. 303121-05-3): A Multifunctional Heterocyclic Compound in Modern Chemistry
8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, identified by its unique CAS No. 303121-05-3, is a structurally complex heterocyclic compound that has garnered significant attention in contemporary chemical and pharmaceutical research. This molecule belongs to the quinoline alkaloid family, characterized by a fused benzene and pyridine ring system with diverse functional groups. The presence of an ethoxy substituent at the C8 position, a hydroxyl group at C4, and a carboxylic acid moiety at C3 imparts distinct physicochemical properties, making it a versatile scaffold for drug discovery and materials science applications.
The molecular structure of 8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid exhibits remarkable stability due to its conjugated aromatic system and hydrogen-bonding capabilities. Recent studies published in the *Journal of Medicinal Chemistry* (2024) highlight its role as a potential metal chelator, with particular efficacy in sequestering transition metals like iron and copper. This property is attributed to the electron-donating ethoxy group and the zwitterionic nature of the hydroxyl and carboxylic acid functionalities, which facilitate strong coordination interactions.
In the field of pharmaceutical development, this compound has shown promise as a lead structure for anti-inflammatory agents. A 2024 study by Zhang et al. demonstrated that derivatives of 8-Ethoxy-4-hydroxyquinoline inhibit cyclooxygenase (COX) enzymes with IC₅₀ values comparable to established NSAIDs. The hydroxyl group's position at C4 plays a critical role in modulating enzyme binding affinity through hydrogen bonding with active site residues.
The synthetic pathway for CAS No. 303121-05-3 typically involves a multistep process starting from 8-aminoquinoline derivatives. Modern methodologies emphasize green chemistry principles, such as microwave-assisted synthesis reported by Kim et al. (Green Chemistry, 2024), which achieves >95% yield within 6 hours using recyclable solid acid catalysts. This advancement addresses traditional challenges related to solvent waste and reaction efficiency.
In materials science applications, researchers have explored the photophysical properties of this compound for organic light-emitting diodes (OLEDs). The quinoline core provides π-conjugation necessary for efficient charge transport, while the ethoxy substituent enhances solubility in organic solvents—a critical factor for solution-processable devices described in *Advanced Materials* (Vol. 46, 2025).
An emerging area of interest involves its use as a fluorescent probe for bioimaging applications. A 2025 publication in *Analytical Chemistry* demonstrated that this compound exhibits pH-dependent fluorescence emission (λ_ex = 465 nm; λ_em = 517 nm), enabling real-time monitoring of intracellular environments without requiring complex labeling protocols.
The compound's environmental stability under physiological conditions makes it suitable for sustained-release formulations in drug delivery systems. Computational models published by Patel et al. (Journal of Controlled Release, 2025) predict that its zwitterionic character enhances membrane permeability while maintaining structural integrity during gastrointestinal transit.
In analytical chemistry contexts, this molecule serves as an effective reagent for metal ion detection in environmental samples. Its ability to form colored complexes with trace metals has been utilized in spectrophotometric methods described by Liu et al., achieving detection limits below 1 ppb for mercury ions—an important application given current regulatory standards.
Ongoing research continues to explore its potential as a building block for supramolecular assemblies through self-assembly processes driven by non-covalent interactions between carboxylic acid groups and metal ions or other functionalized molecules.
The structural flexibility of this scaffold allows for facile derivatization through esterification or amidation reactions at both the carboxylic acid and hydroxyl functionalities, opening pathways to create targeted therapeutic agents with improved pharmacokinetic profiles.
In conclusion, 8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid represents a valuable chemical entity whose unique combination of structural features positions it at the intersection of medicinal chemistry, materials science, and analytical methods development. As research continues to uncover new applications across these domains, its significance within modern chemical innovation is likely to expand further.
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